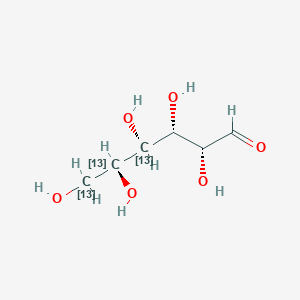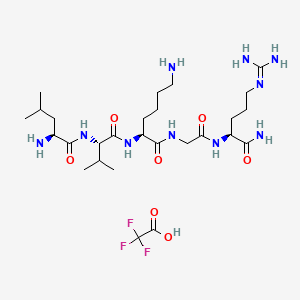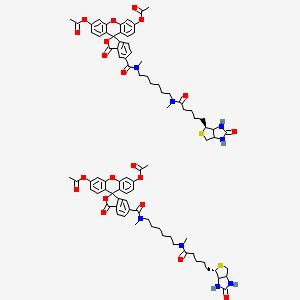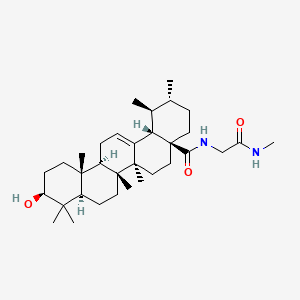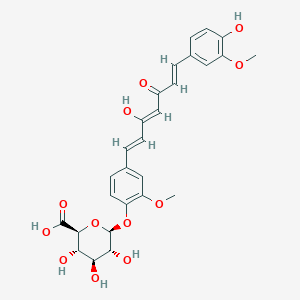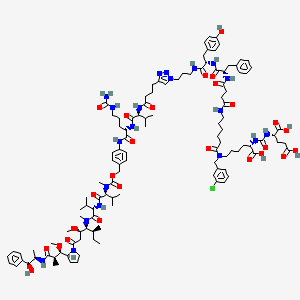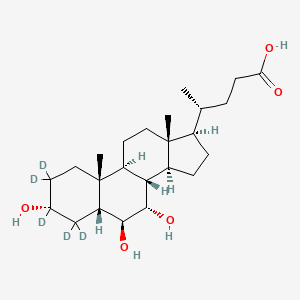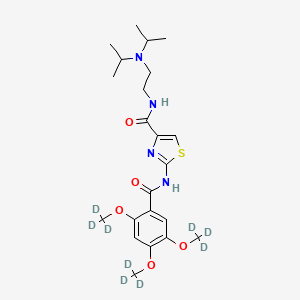
Acotiamide methyl ether-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide methyl ether-d9 is an isotope-labeled analog of acotiamide methyl ether. It is a metabolite of acotiamide, which is known for its role as an acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acotiamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide methyl ether-d9 involves the incorporation of deuterium atoms into the molecular structure of acotiamide methyl ether. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Acotiamide methyl ether-d9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Applications De Recherche Scientifique
Acotiamide methyl ether-d9 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of acotiamide.
Metabolism: Investigating the metabolic pathways and intermediates of acotiamide.
Drug Development: Evaluating the efficacy and safety of acotiamide and its metabolites in preclinical and clinical studies.
Mécanisme D'action
Acotiamide methyl ether-d9 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also acts on muscarinic receptors, modulating gastrointestinal motility and improving gastric emptying .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acotiamide: The parent compound, known for its prokinetic effects.
Acotiamide methyl ether: A metabolite of acotiamide, similar in structure to acotiamide methyl ether-d9 but without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of acotiamide and its metabolites in biological systems .
Propriétés
Formule moléculaire |
C22H32N4O5S |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2,4,5-tris(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27)/i5D3,6D3,7D3 |
Clé InChI |
PUOIEIREOKNEIS-SUJHKIPASA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
SMILES canonique |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
